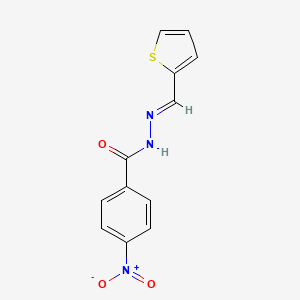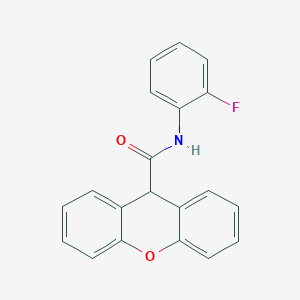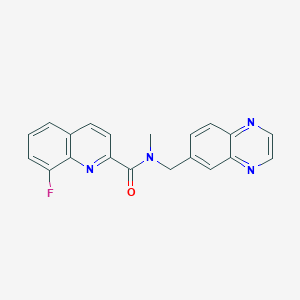
cycloheptyl 4-(2-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related cycloheptapyridine derivatives involves strategic organic synthesis techniques, including palladium-catalyzed oxidative cyclization-alkoxycarbonylation processes and Hantzsch condensation methods. These processes enable the formation of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives with satisfactory yields, showcasing the versatility and complexity of synthesizing such compounds (Bacchi et al., 2005); (Filipan-Litvić et al., 2007).
Molecular Structure Analysis
Crystal structure determination and X-ray diffraction studies reveal the molecular configurations of similar compounds, indicating monoclinic and triclinic crystal systems. These studies provide detailed insights into the bond lengths, valency angles, and hydrogen bonding, crucial for understanding the compound's molecular geometry and stability (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
Reactions involving cycloheptapyridine derivatives demonstrate their reactivity with active methylene compounds, yielding products that further elucidate the compound’s chemical behavior and potential reactivity patterns. These reactions offer insights into the compound's synthetic versatility and functional group transformations (Wang & Imafuku, 2004).
Applications De Recherche Scientifique
Synthesis and Structure Determination
Compounds related to "cycloheptyl 4-(2-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate" have been synthesized and their structures determined using X-ray crystallography. For example, derivatives of cyclohepta[b]pyridine and cyclohepta[b]pyran have been synthesized, with their molecular structures revealing a boat shape for the cyclohepta ring and specific attachments for methoxy and carbonitrile groups (Moustafa & Girgis, 2007).
Heterocyclic Derivative Syntheses
Palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been used to synthesize various heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. This methodology highlights the potential for creating a range of compounds with varying substituents and structural complexity from gamma-oxoalkynes (Bacchi et al., 2005).
Reactions with Active Methylene Compounds
The reactivity of cyclohepta[b]pyrroles and related structures towards active methylene compounds has been explored, yielding diverse products depending on the nature of the methylene compound. These reactions have led to the synthesis of novel compounds with potential applications in various fields of chemistry (Wang & Imafuku, 2004).
Cycloaddition Reactions
Cycloaddition reactions, including peri-selective reactions, have been studied to understand the reactivity and potential applications of cyclohepta[b]furan derivatives. These reactions have been used to synthesize complex molecular structures with potential applications in materials science and synthetic chemistry (Yasunami et al., 1992).
Antifolate Properties
The synthesis and study of antifolate properties of novel compounds, including those related to the cycloheptyl structure, have been investigated. These studies provide insights into the potential therapeutic applications of these compounds in medicine (Degraw et al., 1992).
Propriétés
IUPAC Name |
cycloheptyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-14-20(21(24)26-15-9-5-3-4-6-10-15)17(13-19(23)22-14)16-11-7-8-12-18(16)25-2/h7-8,11-12,15,17H,3-6,9-10,13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZRLMKUGPDUJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=CC=C2OC)C(=O)OC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptyl 4-(2-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5546751.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5546756.png)
![3-[(4-chlorobenzylidene)amino]-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5546762.png)

![(3S*,4R*)-N,N-dimethyl-1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5546784.png)


![N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide](/img/structure/B5546793.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5546800.png)
![5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5546802.png)
![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5546824.png)
![3-(benzyloxy)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5546828.png)
![3,4-diethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5546833.png)
![methyl 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoate](/img/structure/B5546841.png)